molecular formula C9H15NO2S2 B3055476 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid CAS No. 6499-12-3

2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid

Cat. No. B3055476
CAS RN: 6499-12-3
M. Wt: 233.4 g/mol
InChI Key: FYAKCSHLBGKNDW-UHFFFAOYSA-N
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Description

2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid is a chemical compound with the CAS Number: 6499-12-3 . It has a molecular weight of 233.36 . The IUPAC name for this compound is {[(4-methyl-1-piperidinyl)carbothioyl]sulfanyl}acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2S2/c1-7-2-4-10(5-3-7)9(13)14-6-8(11)12/h7H,2-6H2,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 152-153 degrees Celsius .

Scientific Research Applications

Antitumor Activity

The compound 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid and its derivatives have been explored for their potential antitumor activities. In one study, bis-s-triazole sulfanylacetic acid mono-Schiff bases were synthesized and showed in vitro antitumor activity against various cell lines, indicating the potential of such compounds in cancer research (Guo-qiang Hu et al., 2008).

Ligand for Metal Complexes

Another application involves the use of related compounds as ligands for the synthesis of metal complexes. For example, methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate was synthesized and used to create complexes with Group 12 elements, contributing to the structural diversity in metal-organic frameworks and their potential use in various chemical and material science applications (A. Castiñeiras et al., 2019).

Antibacterial Properties

Compounds containing the 4-methylpiperidine moiety, such as 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, have been investigated for their antibacterial properties. These compounds exhibited valuable antibacterial activities, suggesting their potential in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Chemical Synthesis and Organic Chemistry

The sulfur-promoted decarboxylative sulfurative hexamerization of phenylacetic acids, involving compounds with similar structures, demonstrates the utility of such reactions in the synthesis of complex organic molecules. This process showcases the innovative approaches to organic synthesis, contributing to the development of new synthetic methodologies (T. Nguyen & P. Retailleau, 2018).

In Vitro Biological Activity

The in vitro biological activity of 4-methylpiperidine-dithiocarbamato-S,S′)triphenyltin(IV), a derivative of 4-methyl-1-piperidine carbodithioic acid, was evaluated against various pathogens, showing that such compounds can exhibit higher antibacterial and antifungal activity compared to their ligands, suggesting their applicability in addressing microbial resistance (S. Shahzadi, Saqib Ali, & M. Fettouhi, 2008).

properties

IUPAC Name

2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S2/c1-7-2-4-10(5-3-7)9(13)14-6-8(11)12/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAKCSHLBGKNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368936
Record name 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid

CAS RN

6499-12-3
Record name 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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